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Introduction
Brilliant green is a triphenylmethane cationic dye that has long been utilized in microbiology

as a selective agent in culture media. Its primary application is in the formulation of selective

and differential agars for the isolation of specific pathogenic bacteria, most notably Salmonella

species, from complex samples such as feces, food, and environmental swabs. This document

provides detailed application notes, experimental protocols, and supporting data on the use of

brilliant green as a selective agent.

The selective action of brilliant green is based on its ability to inhibit the growth of most Gram-

positive bacteria and a significant number of Gram-negative bacteria, while allowing the growth

of the target organisms, such as Salmonella. This selectivity is crucial for isolating pathogens

that may be present in low numbers amongst a background of commensal or contaminating

microflora. In addition to its selective properties, media containing brilliant green often include

differential components that allow for the preliminary identification of colonies based on their

metabolic characteristics.
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The precise mechanism of the antimicrobial action of brilliant green is multifaceted and not

entirely elucidated. However, it is understood to disrupt several essential cellular processes in

susceptible bacteria. As a cationic dye, it can interact with negatively charged components of

the bacterial cell. Key proposed mechanisms include:

Disruption of the Cell Membrane: Brilliant green can interfere with the structure and function

of the bacterial cell membrane, leading to a loss of osmotic integrity and leakage of cellular

contents.

Interaction with Nucleic Acids: Evidence suggests that brilliant green can intercalate into the

DNA of bacteria. This interaction can inhibit DNA replication and transcription, ultimately

leading to cell death.

Inhibition of Enzyme Function: The dye can bind to various bacterial enzymes, inhibiting their

catalytic activity and disrupting critical metabolic pathways.

Gram-negative bacteria are generally more resistant to brilliant green than Gram-positive

bacteria due to the protective outer membrane of the Gram-negative cell wall, which can limit

the dye's penetration.
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Conceptual Mechanism of Brilliant Green's Selective Action
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Caption: Selective action of brilliant green on bacteria.

Data Presentation: Selective Properties of Brilliant
Green Agar
The following tables summarize the expected growth and appearance of various

microorganisms on Brilliant Green Agar (BGA), demonstrating its selective and differential

properties. The typical formulation of BGA contains 0.0125 g/L of brilliant green.[1]

Table 1: Growth of Target and Non-Target Organisms on Brilliant Green Agar
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Microorganism
Expected Growth
on BGA

Colonial
Morphology

Reference(s)

Salmonella

Typhimurium
Good growth

Pinkish-white or red

colonies surrounded

by a red halo.[2]

[1][3]

Salmonella Enteritidis Good growth

Pinkish-white or red

colonies surrounded

by a red halo.

[4]

Salmonella Typhi
Inhibited or poor

growth
- [1][2][5]

Salmonella Paratyphi
Inhibited or poor

growth
- [1][2][5]

Shigella species Inhibited - [1][2][5]

Escherichia coli
Partial to complete

inhibition

Small yellow to

yellow-green colonies

if growth occurs.[3]

[1][3][5]

Proteus species Inhibited or may grow
May produce small

red colonies.[1]
[1]

Pseudomonas

species
Inhibited or may grow

May produce small

red colonies.[1]
[1]

Staphylococcus

aureus
Inhibited - [1][2]

Other Gram-positive

bacteria
Inhibited - [5][6]

Table 2: Performance of Brilliant Green-Containing Media in Comparative Studies
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Medium
Target
Organism

Sample
Type

Sensitivit
y (%)

Specificit
y (%)

Positive
Predictiv
e Value
(%)

Referenc
e

Novobiocin

-brilliant

green-

glycerol-

lactose

agar

(NBGL) -

Direct

Plating

Salmonella

spp.

Human

Stools
78.4 - 61 [1]

NBGL -

After

Selenite

Enrichment

Salmonella

spp.

Human

Stools
90.9 - 62.5 [1]

Modified

Brilliant

Green Agar

with

Lutensit

(BGA/L)

Salmonella

from fecal

samples

Poultry

Feces
89 35-55 - [7]

Brilliant

Green Agar

(BGA)

Salmonella

Gallinarum

Broiler

Birds
21 - - [5]

Experimental Protocols
Protocol 1: Preparation of Brilliant Green Agar (BGA)
This protocol describes the preparation of BGA from dehydrated medium.

Materials:
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Brilliant Green Agar, dehydrated (commercially available)

Distilled or deionized water

Autoclave

Sterile Petri dishes

Heating plate with magnetic stirrer

Procedure:

Suspend the medium: Suspend 58 g of dehydrated Brilliant Green Agar powder in 1 liter of

distilled or deionized water.[2][6]

Dissolve the medium: Heat the suspension to boiling with frequent agitation to ensure

complete dissolution of the medium.[8]

Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.

Avoid overheating, as it can impair the selective properties of the medium.[2][6][8]

Cooling: Cool the sterilized medium to 45-50°C in a water bath.[8]

Pouring plates: Mix the medium well to ensure homogeneity and aseptically pour into sterile

Petri dishes.[8]

Drying and Storage: Allow the agar to solidify at room temperature. The prepared plates

should be stored at 2-8°C, protected from light.[2]
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Workflow for Preparing Brilliant Green Agar
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Caption: Preparation of Brilliant Green Agar.
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Protocol 2: Isolation of Salmonella from Food Samples
using BGA
This protocol outlines the steps for the isolation and presumptive identification of Salmonella

from food samples.

Materials:

Buffered Peptone Water (BPW)

Selenite Cystine Broth or Tetrathionate Broth

Brilliant Green Agar (BGA) plates

Non-selective agar plates (e.g., Tryptic Soy Agar)

Incubators (35°C and 43°C)

Sterile loops, pipettes, and other standard microbiology equipment

Procedure:

Pre-enrichment: Homogenize 25g of the food sample in 225ml of Buffered Peptone Water.

Incubate at 35°C for 4-6 hours.[8] This step allows for the resuscitation of injured bacteria.

Selective Enrichment: Transfer 1ml of the pre-enrichment culture to a tube containing 10ml

of Selenite Cystine Broth or Tetrathionate Broth. Incubate at 43°C for 24 hours.[8] This step

selectively promotes the growth of Salmonella while inhibiting many other bacteria.

Plating: Using a sterile loop, streak a loopful of the selective enrichment broth onto a BGA

plate to obtain isolated colonies. It is also recommended to streak onto a less selective

medium in parallel.[8]

Incubation: Incubate the BGA plate aerobically at 35°C for 18-24 hours.[2][8]

Examination: Examine the BGA plate for typical Salmonella colonies, which appear as

pinkish-white or red colonies surrounded by a red halo.[2] Lactose or sucrose fermenting

organisms that are not inhibited will produce yellow-green colonies.[2]
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Confirmation: Perform further biochemical and/or serological tests on suspect colonies to

confirm their identity as Salmonella.[1][2]

Workflow for Salmonella Isolation from Food
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Caption: Isolation of Salmonella from food samples.

Protocol 3: Quantitative Recovery of Salmonella on BGA
This protocol provides a framework for determining the quantitative recovery of Salmonella on

BGA compared to a non-selective medium.

Materials:

Pure culture of a Salmonella strain (e.g., S. Typhimurium ATCC 14028)

Tryptic Soy Broth (TSB)

Phosphate Buffered Saline (PBS)

Brilliant Green Agar (BGA) plates

Tryptic Soy Agar (TSA) plates (or other non-selective medium)

Spectrophotometer

Sterile microcentrifuge tubes, pipettes, and spreaders

Procedure:

Prepare Inoculum:

Inoculate a single colony of Salmonella into TSB and incubate overnight at 37°C.

Measure the optical density (OD) of the overnight culture at 600 nm.

Prepare a series of 10-fold serial dilutions of the culture in PBS to achieve a final

concentration of approximately 100-200 CFU/ml.

Plating:
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Pipette 0.1 ml of the appropriate dilutions onto duplicate BGA plates and duplicate TSA

plates.

Spread the inoculum evenly over the surface of the agar using a sterile spreader.

Incubation:

Incubate all plates at 35°C for 18-24 hours.

Colony Counting:

Count the number of colonies on the plates that have between 30 and 300 colonies.

Calculate the average number of colony-forming units (CFU) per ml for both BGA and

TSA.

Calculate Percent Recovery:

Percent Recovery = (Average CFU/ml on BGA / Average CFU/ml on TSA) x 100

Limitations
While brilliant green is a valuable selective agent, it is important to be aware of its limitations:

Inhibition of some Salmonella serovars: Brilliant Green Agar is not recommended for the

isolation of S. Typhi and S. Paratyphi as their growth is often inhibited.[1][2][5]

Growth of other organisms: Some other bacteria, such as certain strains of Proteus and

Pseudomonas, may not be fully inhibited and can form colonies that resemble Salmonella.[1]

Over-selectivity: Due to its high selectivity, BGA may not be suitable for the recovery of low

numbers of stressed or injured Salmonella from a sample. Therefore, it is often used in

conjunction with a less inhibitory medium.[1]

Light Sensitivity: The medium can become discolored if exposed to light.[3]

Conclusion
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Brilliant green remains a cornerstone in the selective isolation of Salmonella from various

clinical and non-clinical samples. Its ability to suppress the growth of a wide range of

background microbiota makes it an effective tool for primary plating. However, a thorough

understanding of its spectrum of activity, including its limitations, is essential for its proper

application. For definitive identification, colonies isolated on media containing brilliant green
must be subjected to further biochemical and serological confirmation. The protocols and data

presented in this document provide a comprehensive guide for researchers and professionals

utilizing brilliant green as a selective agent in their microbiological workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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